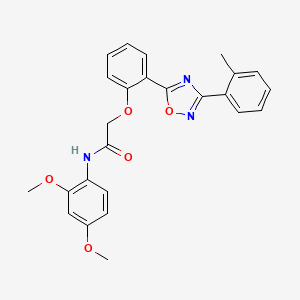
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have low toxicity in normal cells, which suggests that it could have fewer side effects compared to other anticancer drugs. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One direction is to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in more detail. Another direction is to explore the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde and p-tolyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide could be a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEXMNRALCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)


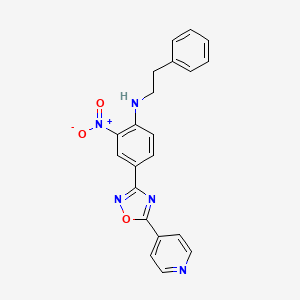
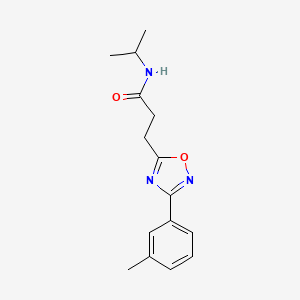
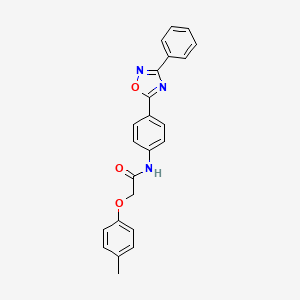

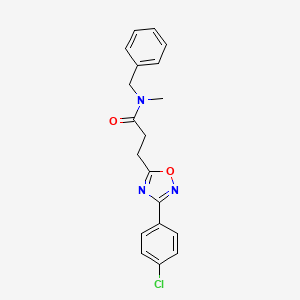

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)

